molecular formula C30H44O7 B10788656 11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid

11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid

Cat. No.: B10788656
M. Wt: 516.7 g/mol
InChI Key: LWPLEHFGBRFRKI-AMZHYPFPSA-N
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Description

11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid is a triterpenoid compound derived from lanostane. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This particular compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes oxidation, hydroxylation, and cyclization reactions. Specific reagents and catalysts, such as oxidizing agents (e.g., potassium permanganate) and acids (e.g., sulfuric acid), are used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum, a type of medicinal mushroom. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity.

Chemical Reactions Analysis

Types of Reactions

11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acids and bases: Sulfuric acid, sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid has several scientific research applications:

    Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential role in modulating biological pathways and cellular processes.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and immunomodulatory properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid involves its interaction with various molecular targets and pathways. It is known to inhibit nitric oxide production in microglial cells, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,15,23-Trioxo-3beta,7beta-dihydroxy-lanost-8-ene-26-oic acid is unique due to its specific hydroxylation and oxidation pattern, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate nitric oxide production and exhibit anti-inflammatory properties sets it apart from similar compounds.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(2R,6R)-6-[(3S,5R,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18?,19+,21+,22+,28+,29-,30+/m1/s1

InChI Key

LWPLEHFGBRFRKI-AMZHYPFPSA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Origin of Product

United States

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